molecular formula C11H13ClN2O B14009934 N-(1-Chloropropan-2-ylideneamino)-2-phenyl-acetamide CAS No. 7696-86-8

N-(1-Chloropropan-2-ylideneamino)-2-phenyl-acetamide

Katalognummer: B14009934
CAS-Nummer: 7696-86-8
Molekulargewicht: 224.68 g/mol
InChI-Schlüssel: JCYWMDWYQDNJDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Chloropropan-2-ylideneamino)-2-phenyl-acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorinated propylideneamino group attached to a phenyl-acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Chloropropan-2-ylideneamino)-2-phenyl-acetamide typically involves the reaction of 1-chloro-2-propanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Chloropropan-2-ylideneamino)-2-phenyl-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorinated group can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-Chloropropan-2-ylideneamino)-2-phenyl-acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(1-Chloropropan-2-ylideneamino)-2-phenyl-acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-Chloropropan-2-ylideneamino)urea
  • N-(1-Chloropropan-2-ylideneamino)guanidine

Uniqueness

N-(1-Chloropropan-2-ylideneamino)-2-phenyl-acetamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

7696-86-8

Molekularformel

C11H13ClN2O

Molekulargewicht

224.68 g/mol

IUPAC-Name

N-(1-chloropropan-2-ylideneamino)-2-phenylacetamide

InChI

InChI=1S/C11H13ClN2O/c1-9(8-12)13-14-11(15)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)

InChI-Schlüssel

JCYWMDWYQDNJDW-UHFFFAOYSA-N

Kanonische SMILES

CC(=NNC(=O)CC1=CC=CC=C1)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.